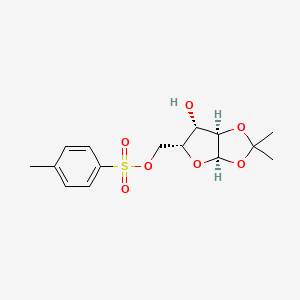

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose

Übersicht

Beschreibung

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is a useful research compound. Its molecular formula is C15H20O7S and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Reactivity

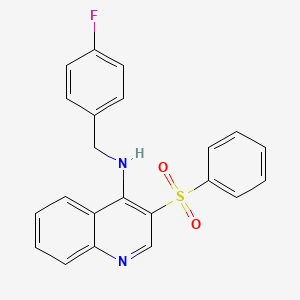

1,2-O-Isopropylidene-5-O-tosyl-D-xylofuranose exhibits specific structural characteristics due to its tosyl side-chain orientation, influenced by ring substitution and intermolecular hydrogen bonding. This orientation plays a significant role in its reactivity and potential applications in synthetic chemistry (Cox, Howie, Rufino, & Wardell, 1997).

Precursor for Polycyclic Carbohydrates

It serves as a valuable precursor for the synthesis of highly condensed polycyclic carbohydrates. The synthesis process includes the transformation of the tosyl sugar derivative into a highly reactive cyclic enamine, leading to the formation of stereochemically defined extra rings fused to the sugar backbone. This process demonstrates its utility in creating complex molecular structures (Cordeiro et al., 2007).

Novel Intermediate for Skeletal Diversity

The compound is efficiently transformed into a high-added-value synthetic scaffold, which can be further converted into unusual molecular skeletons. Its transformation involves the synthesis of the 5-O-tosyl derivative and its intramolecular cyclization, leading to the production of diverse and functionalized cyclic sugar derivatives (Cordeiro et al., 2006).

Catalytic Applications

It has been used to prepare chiral catalysts for enantioselective addition reactions. Specifically, derivatives of 1,2-O-isopropylidene-5-O-tosyl-D-xylofuranose have shown effectiveness as catalysts in reactions involving diethylzinc and aldehydes, demonstrating its potential in asymmetric synthesis (Cho & Kim, 1996).

Use in Synthesizing Biologically Active Compounds

This compound is instrumental in synthesizing nucleosides with potential antitumor and antiviral properties. The process involves several steps, including oxidation, reduction, and sulfonylation, to create biologically active derivatives against rotavirus infection and tumor cell growth (Tsoukala et al., 2007).

Role in Synthesis of Aminosugars

It has been used in the synthesis of aminosugars, demonstrating its versatility in carbohydrate chemistry. The synthesis pathway involves various chemical transformations, highlighting its role in the production of structurally diverse sugar derivatives (Ando & Yoshimura, 1970).

Chiral Protecting Group in Organic Synthesis

This compound acts as a chiral protecting group, facilitating the separation of diastereoisomers and enabling the synthesis of enantiomerically pure nucleoside analogues. Its unique properties aid in the creation of chiral integrity in complex molecules (Ewing et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is the AMP-activated protein kinase alpha (AMPKα) . This enzyme plays a crucial role in cellular energy homeostasis and is a potential therapeutic target for type 2 diabetes .

Mode of Action

This compound interacts with its target, AMPKα, by stimulating its activity . This interaction results in an increase in the rate of glucose uptake in muscle cells

Biochemical Pathways

The activation of AMPKα by this compound affects the glucose metabolism pathway . Specifically, it enhances the transport of glucose into muscle cells, thereby increasing their energy supply . This action has downstream effects on other metabolic processes, including lipid metabolism, which are also regulated by AMPKα .

Result of Action

The stimulation of AMPKα by this compound leads to an increase in glucose uptake in muscle cells . This can potentially improve glycemic control in individuals with type 2 diabetes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose are not fully understood due to the complexity of the molecule. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and not fully understood. It is known to be a purine nucleoside analog , and its anticancer mechanisms rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be fully understood.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates

Eigenschaften

IUPAC Name |

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12(16)13-14(20-11)22-15(2,3)21-13/h4-7,11-14,16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWKMMUSFZVFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942687 | |

| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6893-65-8, 20513-95-5 | |

| Record name | NSC81710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC72557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

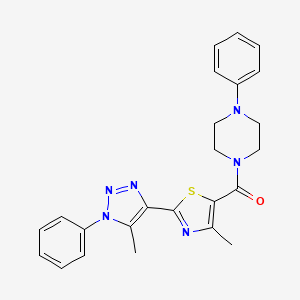

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

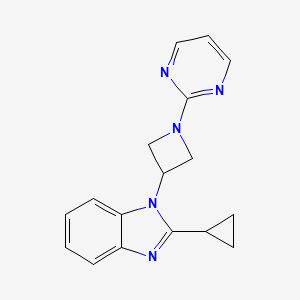

![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

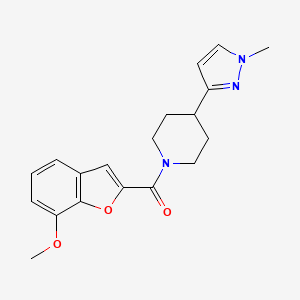

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)